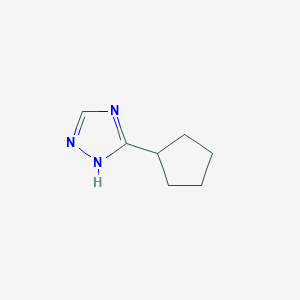

3-Cyclopentyl-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

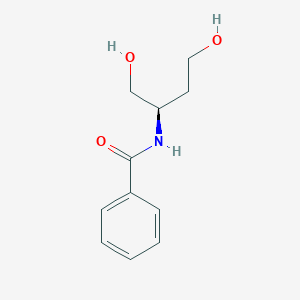

3-Cyclopentyl-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, a nitrogenous heterocyclic compound . Triazole compounds, including two carbon and three nitrogen atoms, are capable of binding in the biological system with a variety of enzymes and receptors, exhibiting versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their broad biological activities . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including 3-Cyclopentyl-1H-1,2,4-triazole, is characterized by the presence of two carbon and three nitrogen atoms in a five-membered ring . The IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis

1,2,4-Triazole derivatives, including 3-Cyclopentyl-1H-1,2,4-triazole, have shown promising anticancer activity . The 1,2,4-triazole ring actively contributes to binding to the active site of enzymes .Physical And Chemical Properties Analysis

1,2,4-Triazole is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C .Wissenschaftliche Forschungsanwendungen

Drug Discovery

1,2,3-Triazoles, including 3-Cyclopentyl-1H-1,2,4-triazole, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-Triazoles are used in polymer chemistry due to their high chemical stability and strong dipole moment . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Supramolecular Chemistry

1,2,3-Triazoles have applications in supramolecular chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Chemical Biology

1,2,3-Triazoles are used in chemical biology . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Materials Science

1,2,3-Triazoles are used in materials science . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Wirkmechanismus

Target of Action

Triazole compounds have been reported to inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . They have also been associated with interactions with the amide group of Thr199 and Zn ion

Mode of Action

It is known that triazole compounds can inhibit cyclin-dependent kinase 2 (cdk2), which is a crucial regulator of the cell cycle . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .

Biochemical Pathways

Triazole compounds have been associated with the inhibition of the biosynthesis of ergosterol, a major steroid in fungal membranes . This inhibition occurs by blocking 14-α-demethylation, leading to the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .

Pharmacokinetics

Triazole compounds are known for their ability to form hydrogen bonds and bipolar interactions, which can improve their solubility and bioavailability .

Result of Action

Triazole compounds have been associated with significant cytotoxic activities against various cancer cell lines . They have also been reported to exhibit a broad spectrum of antiviral activity .

Action Environment

It is known that triazole compounds are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . This suggests that they may maintain their efficacy and stability under a variety of environmental conditions.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-cyclopentyl-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-4-6(3-1)7-8-5-9-10-7/h5-6H,1-4H2,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINKSVIPXHPJIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597779 |

Source

|

| Record name | 5-Cyclopentyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1210317-84-2 |

Source

|

| Record name | 5-Cyclopentyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octahydrofuro[3,2-b]pyridine](/img/structure/B59362.png)

![4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid](/img/structure/B59421.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B59471.png)